Cas no 5732-10-5 (buta-2,3-dienoic acid)

Buta-2,3-dienoic acid is an unsaturated carboxylic acid featuring a cumulated diene structure, which makes it a valuable intermediate in organic synthesis. Its conjugated allene system offers unique reactivity, enabling participation in cycloaddition reactions, nucleophilic additions, and polymerizations. The compound’s bifunctional nature (carboxylic acid and diene) allows for versatile derivatization, facilitating applications in pharmaceuticals, agrochemicals, and specialty materials. Its structural motif is particularly useful in constructing complex heterocycles and functionalized alkenes. The high degree of unsaturation also lends itself to further modifications, such as hydrogenation or cross-coupling, enhancing its utility in fine chemical synthesis. Proper handling is advised due to potential polymerization tendencies under certain conditions.
buta-2,3-dienoic acid structure
buta-2,3-dienoic acid structure
Product name:buta-2,3-dienoic acid
CAS No:5732-10-5
MF:C4H4O2
MW:84.07340
CID:3036435
PubChem ID:58971735

buta-2,3-dienoic acid Chemical and Physical Properties

Names and Identifiers

    • buta-2,3-dienoic acid
    • methyleneacrylate;Butadiensaeure;butadienoic acid;but-2,3-dienoic acid;2,3-butadienoic acid;
    • buta-2,3-dienoicacid
    • AT41750
    • NoName_1645
    • 2,3-butadienoic acid
    • InChI=1/C4H4O2/c1-2-3-4(5)6/h3H,1H2,(H,5,6
    • EN300-1067093
    • AKOS006380871
    • 5732-10-5
    • DTXSID90902403
    • Inchi: InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
    • InChI Key: OEERVMZUZNHHHK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 84.02110
  • Monoisotopic Mass: 84.021129366Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 60.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.1Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 37.30000
  • LogP: 0.41210

buta-2,3-dienoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
\nEN300-1067093-5000mg
buta-2,3-dienoic acid
5732-10-5 95.0%
5g
$2152.0 2022-10-09
Enamine
EN300-1067093-500mg
buta-2,3-dienoic acid
5732-10-5 95.0%
500mg
$579.0 2022-10-09
Enamine
EN300-1067093-0.1g
buta-2,3-dienoic acid
5732-10-5 95%
0.1g
$257.0 2023-10-28
Enamine
EN300-1067093-5.0g
buta-2,3-dienoic acid
5732-10-5 95%
5g
$2152.0 2023-06-10
Enamine
EN300-1067093-0.25g
buta-2,3-dienoic acid
5732-10-5 95%
0.25g
$367.0 2023-10-28
Aaron
AR028OE9-1g
buta-2,3-dienoicacid
5732-10-5 95%
1g
$1047.00 2025-02-16
1PlusChem
1P028O5X-100mg
buta-2,3-dienoicacid
5732-10-5 95%
100mg
$369.00 2023-12-16
Aaron
AR028OE9-50mg
buta-2,3-dienoicacid
5732-10-5 95%
50mg
$265.00 2025-02-16
Aaron
AR028OE9-500mg
buta-2,3-dienoicacid
5732-10-5 95%
500mg
$822.00 2025-02-16
Aaron
AR028OE9-5g
buta-2,3-dienoicacid
5732-10-5 95%
5g
$2984.00 2023-12-15

buta-2,3-dienoic acid Production Method

buta-2,3-dienoic acid Related Literature

Additional information on buta-2,3-dienoic acid

Properties and Applications of Buta-2,3-dienoic Acid (CAS No. 5732-10-5)

Buta-2,3-dienoic acid, also known as maleic acid, is a significant organic compound with the molecular formula C₄H₂O₄. This dicarboxylic acid is a crucial intermediate in synthetic chemistry and has garnered considerable attention in pharmaceutical and agrochemical research due to its versatile reactivity and biological significance. The compound is characterized by a conjugated system of double bonds and two carboxyl groups, which contribute to its unique chemical properties and make it a valuable building block in the synthesis of various derivatives.

The structure of buta-2,3-dienoic acid consists of a linear chain with alternating double bonds between carbon atoms 2 and 3, flanked by carboxyl groups at positions 1 and 4. This conjugation imparts significant stability to the molecule while also enabling participation in various chemical reactions such as Diels-Alder cycloadditions, hydrogenation, and oxidation processes. The presence of two reactive sites—the carboxyl groups—further enhances its utility in organic synthesis, allowing for the formation of esters, amides, and other functionalized compounds.

In recent years, buta-2,3-dienoic acid has been extensively studied for its potential applications in pharmaceuticals. One of the most notable areas of research involves its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been explored in the development of anti-inflammatory agents, where the conjugated system and carboxyl functionality contribute to modulating biological pathways. Additionally, studies have highlighted its utility in producing chiral intermediates, which are essential for creating enantiomerically pure drugs with enhanced therapeutic efficacy.

Moreover, buta-2,3-dienoic acid has found applications in agrochemical formulations. Its structural features make it an effective building block for herbicides and fungicides. Researchers have leveraged its reactivity to develop novel compounds that exhibit improved environmental compatibility while maintaining high efficacy against pests and diseases. The compound’s ability to undergo selective modifications allows chemists to tailor its properties for specific agricultural needs, making it a cornerstone in sustainable farming practices.

The chemical properties of buta-2,3-dienoic acid also make it valuable in material science. Its ability to form polymers and copolymers has been exploited in creating advanced materials with applications ranging from coatings to specialty plastics. The conjugated double bonds contribute to the material’s mechanical strength and thermal stability, while the carboxyl groups enable further functionalization for specific industrial uses. Recent advancements in polymer chemistry have demonstrated how derivatives of this compound can be engineered to exhibit novel properties such as biodegradability or enhanced conductivity.

Recent research has also delved into the biological activities of buta-2,3-dienoic acid itself. Studies indicate that this compound may possess antioxidant properties due to its conjugated system, which can scavenge free radicals and protect cells from oxidative stress. Furthermore, preliminary investigations have suggested potential roles in metabolic regulation, where its structural motif resembles key intermediates involved in cellular respiration and energy production. While further research is needed to fully elucidate these effects, these findings underscore the compound’s potential as a bioactive molecule.

The synthesis of buta-2,3-dienoic acid is well-established through multiple routes, including oxidation of butadiene or maleation of ethylene oxide followed by hydrolysis. Advances in green chemistry have prompted exploration of more sustainable methods, such as biocatalytic approaches that utilize enzymes to produce the compound under mild conditions with high selectivity. These innovations not only improve yield but also reduce environmental impact by minimizing waste generation and energy consumption.

In conclusion,buta-2,3-dienoic acid (CAS No. 5732-10-5) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—conjugated double bonds and carboxyl groups—endow it with remarkable chemical reactivity and biological potential. As research continues to uncover new derivatives and applications,this versatile molecule is poised to remain a cornerstone in synthetic chemistry for years to come.

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